

A Technical Guide to the Molecular Weight and Formula of Magnesium Carbonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Magnesium Carbonate*

Cat. No.: *B10774761*

[Get Quote](#)

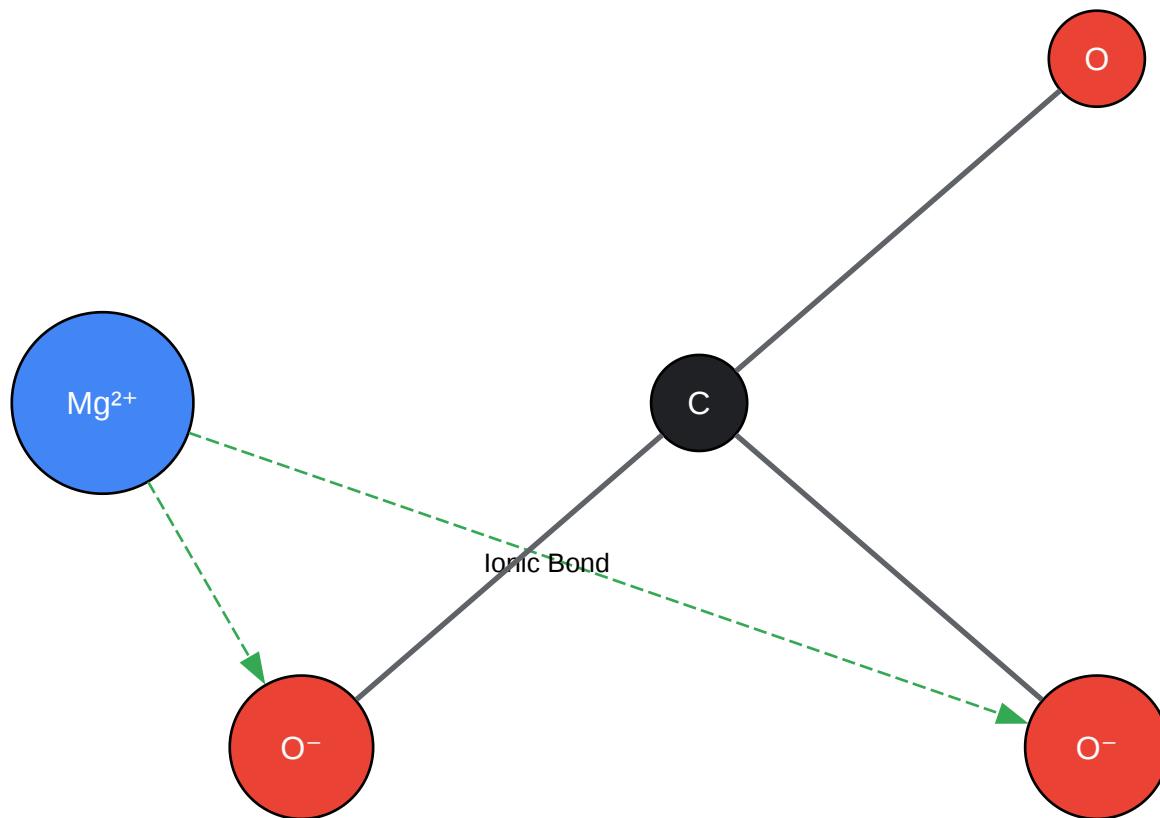
This document provides a detailed overview of the chemical formula and molecular weight of **magnesium carbonate** ($MgCO_3$), intended for researchers, scientists, and professionals in drug development. It includes a summary of its quantitative properties, various forms, and the standard methodologies for its characterization.

Core Properties of Anhydrous Magnesium Carbonate

Magnesium carbonate is an inorganic salt with the chemical formula $MgCO_3$.^{[1][2][3]} In its anhydrous form, it is commonly known as the mineral magnesite.^{[1][2]} It presents as a white, odorless solid.^{[1][2]}

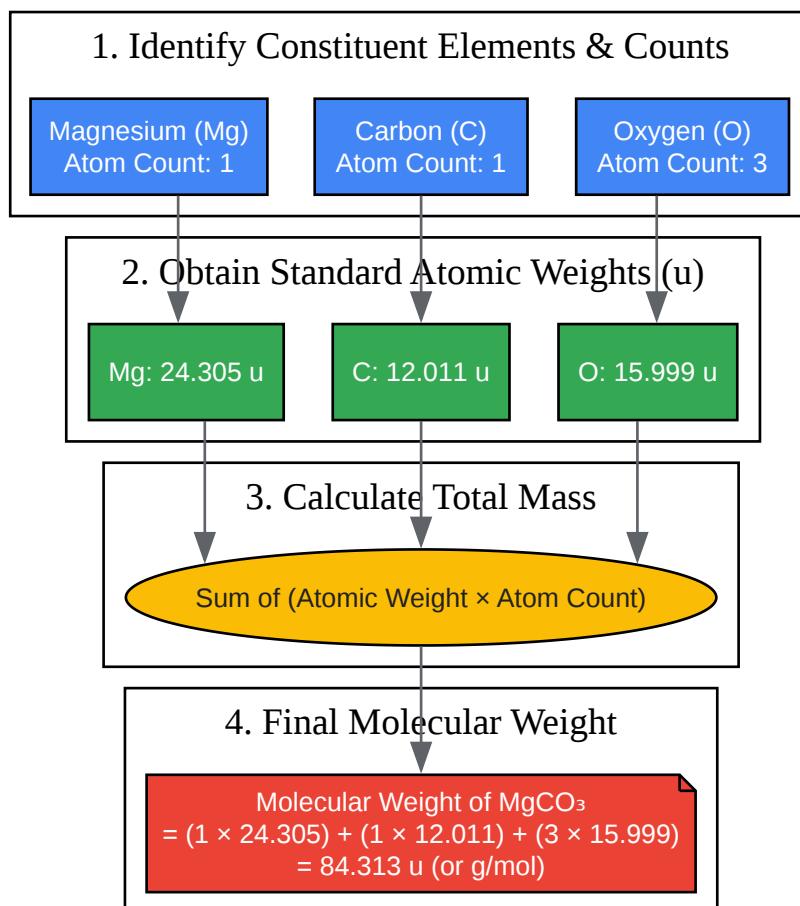
The fundamental quantitative data for anhydrous **magnesium carbonate** are summarized below. The molecular weight is a critical parameter in chemical synthesis, formulation, and quality control, derived from the atomic masses of its constituent elements.

Parameter	Value	Elemental Composition (%)
Chemical Formula	$MgCO_3$	-
Molecular Weight	84.3139 g/mol	-
Magnesium (Mg)	24.305 u	28.83% [4]
Carbon (C)	12.011 u	14.25% [4]
Oxygen (O)	15.999 u (x3)	56.93% [4]


Forms of Magnesium Carbonate

Magnesium carbonate exists in various hydrated and basic forms, which differ in their chemical structure and molecular weight.[\[2\]](#) The most common forms are the anhydrous salt (magnesite) and several hydrates.[\[2\]](#) Basic hydrated forms are also prevalent and are often referred to as "light" or "heavy" **magnesium carbonate** in commercial contexts.[\[5\]](#)[\[6\]](#)

Form Name	Chemical Formula	Molecular Weight (g/mol)
Anhydrous (Magnesite)	$MgCO_3$	84.3139 [2]
Dihydrate (Barringtonite)	$MgCO_3 \cdot 2H_2O$	120.34
Trihydrate (Nesquehonite)	$MgCO_3 \cdot 3H_2O$	138.36 [6]
Pentahydrate (Lansfordite)	$MgCO_3 \cdot 5H_2O$	174.4
Light Basic Carbonate	$(MgCO_3)_3 \cdot Mg(OH)_2 \cdot 3H_2O$	365.30 [6]
Heavy Basic Carbonate	$(MgCO_3)_4 \cdot Mg(OH)_2 \cdot 5H_2O$	383.32 [6]


Structural and Computational Representations

Visual diagrams are essential for understanding the relationships between atoms and the workflow for property calculation.

[Click to download full resolution via product page](#)

Caption: Atomic composition of **Magnesium Carbonate** (MgCO_3).

[Click to download full resolution via product page](#)

Caption: Workflow for calculating the molecular weight of MgCO_3 .

Methodologies for Determination

The molecular formula and weight of compounds like **magnesium carbonate** are established through well-understood and standardized methods. Specific experimental protocols for a compound this fundamental are not typically published in contemporary literature; rather, its properties are considered foundational chemical knowledge.

4.1. Calculation from Atomic Weights The most common method for determining the molecular weight of a pure substance with a known chemical formula is by calculation.

- Protocol:

- The chemical formula is first confirmed, in this case, $MgCO_3$.
- The standard atomic weight for each constituent element is obtained from the IUPAC Periodic Table of the Elements.
- The atomic weight of each element is multiplied by the number of atoms of that element in the formula (e.g., oxygen's atomic weight is multiplied by three).
- These values are summed to yield the molecular weight in atomic mass units (u), which is numerically equivalent to the molar mass in grams per mole (g/mol).

4.2. Mass Spectrometry For structural confirmation and isotopic analysis, mass spectrometry can be employed. This technique measures the mass-to-charge ratio (m/z) of ions.

• **Protocol:**

- A sample of the compound is vaporized and then ionized.
- The resulting ions are accelerated and deflected by a magnetic field.
- The degree of deflection is dependent on the mass-to-charge ratio of the ions. A detector measures this deflection and generates a spectrum.
- For an inorganic salt like $MgCO_3$, techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) would be used to determine the elemental composition and isotopic ratios of magnesium, from which the formula and average molecular weight can be confirmed. The carbonate portion is typically analyzed by other means, such as elemental analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [byjus.com](https://www.byjus.com) [byjus.com]

- 2. Magnesium carbonate - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Magnesium Carbonate? [synapse.patsnap.com]
- 4. webqc.org [webqc.org]
- 5. phexcom.com [phexcom.com]
- 6. Magnesium carbonate | 546-93-0 [chemicalbook.com]
- To cite this document: BenchChem. [A Technical Guide to the Molecular Weight and Formula of Magnesium Carbonate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10774761#magnesium-carbonate-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com